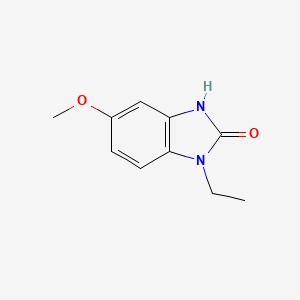
4-(trifluoromethyl)-1H-indazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoromethyl groups (-CF3) are often used in medicinal chemistry due to their ability to enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of organic compounds . Indazoles are a type of heterocyclic compound that have been used in various pharmaceuticals due to their wide range of biological activities.
Synthesis Analysis
The synthesis of trifluoromethylated compounds can be achieved through various methods, including transition metal-mediated construction of C–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .Chemical Reactions Analysis
Trifluoromethyl groups are known for their reactivity. They can participate in various chemical reactions, often enhancing the reactivity of the compounds they are part of .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound with a trifluoromethyl group and an indazole structure would depend on its specific chemical structure. Trifluoromethyl groups can increase the lipophilicity and metabolic stability of a compound .Wirkmechanismus
Target of Action
It’s worth noting that trifluoromethyl group-containing compounds have been found to exhibit numerous pharmacological activities . For instance, fluoxetine, a compound with a similar trifluoromethyl group, is known to block the reuptake transporter protein, which is located in the presynaptic terminal .
Mode of Action
For example, fluoxetine blocks the reuse of serotonin by blocking the reuptake transporter protein . Another compound, TFM, is hypothesized to impair mitochondrial oxidative phosphorylation or interfere with gill ion uptake .
Biochemical Pathways
It’s known that trifluoromethyl-containing compounds can significantly affect pharmaceutical growth . For instance, fluoxetine, which contains a trifluoromethyl group, is known to affect the serotonin pathway .
Pharmacokinetics
It’s known that trifluoromethyl-containing compounds like flutamide are absorbed in the small intestine and undergo extensive first-pass metabolism . The major metabolites of flutamide are 2-hydroxyflutamide and the hydrolysis product 3-trifluoromethyl-4-nitroaniline .
Result of Action
For instance, fluoxetine, which contains a trifluoromethyl group, is known to block the reuse of serotonin, affecting mood regulation .
Action Environment
For instance, the photodegradation of trifluralin, a trifluoromethyl-containing compound, has been studied, showing that environmental factors can influence its degradation .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(trifluoromethyl)-1H-indazol-3-amine in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. In addition, it has a wide range of applications, making it a versatile compound for laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments. It is a highly reactive compound, and it can be difficult to handle in the laboratory. In addition, it is a toxic compound, and proper safety precautions must be taken when handling it.
Zukünftige Richtungen
There are a variety of potential future directions for the use of 4-(trifluoromethyl)-1H-indazol-3-amine in scientific research. It has been shown to have a variety of biological activities, and further research could be conducted to determine the potential therapeutic applications of this compound. In addition, further research could be conducted to explore the potential of this compound as a drug delivery system. Finally, further research could be conducted to explore the potential of this compound as a catalyst for organic synthesis.
Synthesemethoden
4-(trifluoromethyl)-1H-indazol-3-amine is synthesized using a variety of methods. The most common method is the Suzuki cross-coupling reaction, which involves the reaction of aryl halides with an organoboron compound in the presence of a palladium catalyst. This reaction has been widely used to synthesize a variety of heterocyclic compounds, including this compound. Other methods for synthesizing this compound include the Sonogashira coupling reaction, the Ullmann reaction, and the Stille reaction.
Wissenschaftliche Forschungsanwendungen
4-(trifluoromethyl)-1H-indazol-3-amine has a wide range of applications in the field of scientific research. It has been used in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and materials. It is also used in medicinal chemistry, as it has been shown to have significant biological activity. In addition, this compound has been used to study the mechanism of action of various biochemical and physiological processes.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(trifluoromethyl)-1H-indazol-3-amine involves the reaction of 4-bromo-1H-indazole with trifluoromethylamine followed by reduction of the resulting intermediate.", "Starting Materials": [ "4-bromo-1H-indazole", "trifluoromethylamine", "reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: 4-bromo-1H-indazole is reacted with trifluoromethylamine in the presence of a suitable solvent and base (e.g. potassium carbonate) to yield 4-(trifluoromethyl)-1H-indazole.", "Step 2: The resulting intermediate is then reduced using a suitable reducing agent (e.g. sodium borohydride) in the presence of a suitable solvent (e.g. ethanol) to yield 4-(trifluoromethyl)-1H-indazol-3-amine." ] } | |
CAS-Nummer |
60330-34-9 |
Molekularformel |
C8H6F3N3 |
Molekulargewicht |
201.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



